Diethylthiambutene hydrochloride
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Description
Diethylthiambutene hydrochloride, also known as Thiambutene, Themalon, Diethibutin, N,N-Diethyl-1-methyl-3,3-di-2-thienylallylamine, is an opioid analgesic drug . It was developed in the 1950s and was mainly used as an anesthetic in veterinary medicine . It continues to be used for this purpose, particularly in Japan . It is now under international control under Schedule I of the UN Single Convention On Narcotic Drugs 1961, presumably due to high abuse potential .
Synthesis Analysis
The synthesis of Diethylthiambutene involves the conjugate addition of diethylamine to ethyl crotonate, which gives ethyl 3-(diethylamino)butanoate. Addition of two equivalents of 2-thienyllithium to the ester gives the tertiary alcohol. The dehydration of this then completes the synthesis of diethylthiambutene .Molecular Structure Analysis
Diethylthiambutene hydrochloride has a molecular formula of C16H22ClNS2 . The molecular weight is 327.94 . The structure of Diethylthiambutene includes an aromatic ring where a carbon atom is linked to a hetero atom .Physical And Chemical Properties Analysis
Diethylthiambutene has a molar mass of 291.47 g·mol−1 . The melting point is between 152 to 153 °C (306 to 307 °F) .Safety And Hazards
properties
CAS RN |
132-19-4 |
---|---|
Product Name |
Diethylthiambutene hydrochloride |
Molecular Formula |
C16H22ClNS2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
N,N-diethyl-4,4-dithiophen-2-ylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C16H21NS2.ClH/c1-4-17(5-2)13(3)12-14(15-8-6-10-18-15)16-9-7-11-19-16;/h6-13H,4-5H2,1-3H3;1H |
InChI Key |
AOBYZQVXPIBGCZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.Cl |
Canonical SMILES |
CCN(CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.Cl |
Other CAS RN |
132-19-4 |
Related CAS |
86-14-6 (Parent) |
synonyms |
diethibutin diethylthiambutene Grapon N,N-diethyl-1-methyl-3,3-di-thienylallyl-amine Themalon thiambutene thiambutene hydrochloride |
Origin of Product |
United States |
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